molecular formula C29H32N4O3 B6462595 5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide CAS No. 2548978-47-6

5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide

Cat. No.: B6462595
CAS No.: 2548978-47-6
M. Wt: 484.6 g/mol
InChI Key: RRHCOJPOMVPOFW-UHFFFAOYSA-N
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Description

The compound 5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide features a unique tricyclic core (2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene) linked to a piperazine-ethyl-pentanamide scaffold. This structure combines rigidity from the tricyclic system with conformational flexibility from the piperazine and pentanamide chains. The tricyclic moiety is known to enhance aromatic stacking interactions, while the piperazine group contributes to solubility and target binding versatility . The compound’s synthesis likely involves coupling a bromoalkyl intermediate with substituted piperazines, followed by amidation, as seen in structurally related analogs .

Properties

IUPAC Name

5-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3/c34-26(30-23-10-2-1-3-11-23)14-4-5-15-31-16-18-32(19-17-31)20-21-33-28(35)24-12-6-8-22-9-7-13-25(27(22)24)29(33)36/h1-3,6-13H,4-5,14-21H2,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHCOJPOMVPOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC(=O)NC2=CC=CC=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide is a complex organic compound that has garnered interest due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the piperazine moiety is significant as piperazine derivatives are known for their wide range of pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial action is likely mediated through the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Case Studies : In vitro tests have shown that derivatives with similar structural features possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
CompoundActivity AgainstReference
Compound AMRSA
Compound BE. coli

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-y}ethyl)piperazin-1-yl]-N-phenylpentanamide have been explored in various cancer cell lines:

  • Cell Viability Studies : Compounds structurally related to this compound have demonstrated dose-dependent cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
Dose (µM)A549 Viability (%)HepG2 Viability (%)
2006875
1009288
507496

The proposed mechanism involves the interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Detailed studies are required to elucidate the exact pathways affected by this compound.

Lipophilicity and Drug Design

The lipophilicity of compounds similar to 5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-y}ethyl)piperazin-1-yl]-N-phenylpentanamide has been evaluated to predict their absorption and distribution in biological systems:

  • Quantitative Structure–Activity Relationship (QSAR) : Studies have employed QSAR models to correlate structural features with biological activity and lipophilicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications

  • N-[2,4-Dioxo-3-aza-tricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]thio-urea (): Shares the same tricyclic core but replaces the piperazine-pentanamide chain with a thiourea group.
  • CAS 42340-37-4 (): Features an 8-nitro substitution on the tricyclic core and an acetamide-phenyl group.

Piperazine and Side-Chain Variations

  • N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) (): Replaces the tricyclic core with a quinolinyl group but retains the piperazine-pentanamide chain. The trifluoromethoxy group enhances lipophilicity and CNS penetration compared to the dichlorophenyl analog (10g) .
  • 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl} derivative ():
    Utilizes a butyl linker instead of pentanamide and a methoxyphenyl-piperazine. The shorter chain may reduce conformational flexibility but improve binding to serotonin receptors (5-HTR) .

Functional Group Additions

  • N-(5-Cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-fluorobenzamide (): Introduces a cyano group and fluorobenzamide, which may enhance kinase inhibition via polar interactions and fluorine’s electronegativity .

Analytical and Computational Comparisons

Spectroscopic Profiling

  • ¹H NMR :
    Key shifts in the tricyclic core (e.g., δ 8.78–9.35 ppm for aromatic protons) and piperazine (δ 2.46–3.57 ppm) align with analogs like 10d and 11a, confirming structural integrity .
  • MS/MS Molecular Networking ():
    High cosine scores (>0.8) in fragmentation patterns would cluster the compound with other tricyclic derivatives, aiding dereplication .

Computational Similarity Metrics

  • Tanimoto and Dice Indexes ():
    Structural similarity to kinase inhibitors (e.g., ZINC00027361) could be quantified using MACCS or Morgan fingerprints. A Tanimoto score >0.7 suggests overlapping pharmacophores .
  • CANDO Proteomic Profiling (): Predicts multi-target interactions by comparing proteomic signatures. Similarity to known 5-HTR or kinase inhibitors would imply shared therapeutic pathways .

Bioactivity and SAR Insights

  • Bioactivity Clustering ():
    Compounds with similar arylpiperazine-tricyclic scaffolds (e.g., 10d, 11a) cluster in hierarchical models, correlating with serotonin receptor affinity or kinase inhibition .
  • QSAR Models (): Substituent effects (e.g., trifluoromethoxy vs. dichlorophenyl) can be modeled to predict logP, solubility, and target binding .

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